molecular formula C5H11FO2S B13289073 3-Methylbutane-2-sulfonyl fluoride

3-Methylbutane-2-sulfonyl fluoride

Cat. No.: B13289073
M. Wt: 154.21 g/mol
InChI Key: KLPONZQEDNCOSL-UHFFFAOYSA-N
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Description

3-Methylbutane-2-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a 3-methylbutane backbone. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutane-2-sulfonyl fluoride typically involves the reaction of 3-methylbutane-2-sulfonic acid with a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of sulfonyl fluorides, including this compound, can be achieved through continuous flow processes. These processes often involve the use of electrochemical methods to facilitate the fluorination reaction, providing a scalable and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutane-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Transition metals such as palladium, copper, and nickel

    Solvents: Acetonitrile, dichloromethane

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .

Comparison with Similar Compounds

Uniqueness of 3-Methylbutane-2-sulfonyl Fluoride: this compound stands out due to its balance of stability and reactivity. Its resistance to hydrolysis under physiological conditions makes it particularly useful in biological applications, where other sulfonyl halides might be too reactive .

Properties

Molecular Formula

C5H11FO2S

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbutane-2-sulfonyl fluoride

InChI

InChI=1S/C5H11FO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3

InChI Key

KLPONZQEDNCOSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)S(=O)(=O)F

Origin of Product

United States

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